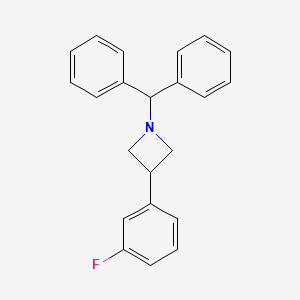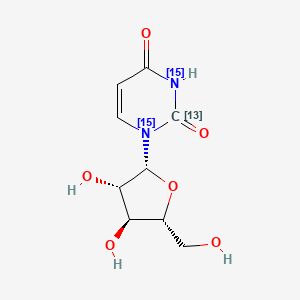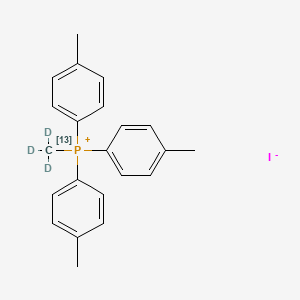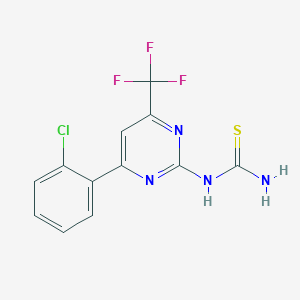
3-(3-Fluorophenyl)-1-benzhydryl azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-1-benzhydryl azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-benzhydryl azetidine can be achieved through several synthetic routes. One common method involves the use of azetidin-3-one as a starting material. The azetidin-3-one undergoes a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition, to yield the target compound . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and various NH-heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenyl)-1-benzhydryl azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)-1-benzhydryl azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-1-benzhydryl azetidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenmetrazine: A phenylmorpholine-based stimulant with similar structural features.
3-Fluoroamphetamine: A stimulant from the amphetamine family with a fluorine atom at the third position of the phenyl ring.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with antibacterial properties.
Uniqueness
3-(3-Fluorophenyl)-1-benzhydryl azetidine is unique due to its specific combination of the 3-fluorophenyl and benzhydryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H20FN |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-benzhydryl-3-(3-fluorophenyl)azetidine |
InChI |
InChI=1S/C22H20FN/c23-21-13-7-12-19(14-21)20-15-24(16-20)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20,22H,15-16H2 |
InChI-Schlüssel |
PJAZVDHZFMQIDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)





![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)




